1-(Trimethoxysilyl)methanamine

Description

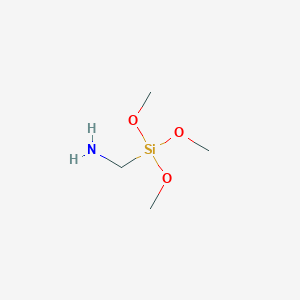

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethoxysilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO3Si/c1-6-9(4-5,7-2)8-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKBFSWVHXKMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578372 | |

| Record name | 1-(Trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71408-48-5 | |

| Record name | 1-(Trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Trimethoxysilyl Methanamine

Established Synthetic Routes for Aminomethyltrimethoxysilanes

The industrial production of aminomethyltrimethoxysilanes, including 1-(trimethoxysilyl)methanamine, typically relies on a few well-established methods. These routes are valued for their reliability and scalability, though they often involve harsh conditions or hazardous materials.

A primary established method is the amination of chloromethyltrimethoxysilane . This nucleophilic substitution reaction involves treating chloromethyltrimethoxysilane with ammonia (B1221849). The nitrogen atom in ammonia displaces the chloride ion, forming the desired carbon-silicon and carbon-nitrogen bonds. This process, however, generates ammonium (B1175870) chloride as a byproduct, which requires separation and disposal. rsc.orggoogle.com

Another significant industrial method is hydrosilylation . This process involves the addition of a silane (B1218182) with a Si-H bond across a double bond. For aminomethyltrimethoxysilanes, this would typically involve the reaction of an allyl amine derivative with trimethoxysilane (B1233946) in the presence of a catalyst. rsc.org Platinum-based catalysts, such as Speier's or Karstedt's catalyst, are traditionally used due to their high efficiency and selectivity. scispace.comresearchgate.net However, the high cost and environmental concerns associated with precious metals are notable drawbacks. scispace.com

Reductive amination also serves as a viable pathway. youtube.com This method can synthesize amines from carbonyl compounds (aldehydes or ketones). youtube.comthermofisher.com For this compound, a trimethoxysilyl-functionalized aldehyde could be reacted with ammonia to form an intermediate imine, which is then reduced to the final amine product using a reducing agent like sodium borohydride. youtube.comcommonorganicchemistry.comorganic-chemistry.org

A comparison of these established routes is presented below:

| Synthetic Route | Precursors | Typical Catalyst/Reagent | Key Byproduct | Advantages | Disadvantages |

| Amination | Chloromethyltrimethoxysilane, Ammonia | None (or base) | Ammonium Chloride | High reliability, Scalable | Generates salt waste, Corrosive precursors |

| Hydrosilylation | Allylamine derivative, Trimethoxysilane | Platinum complexes | None (high atom economy) | High efficiency, High selectivity | Expensive precious metal catalyst |

| Reductive Amination | Silyl-aldehyde, Ammonia | Sodium Borohydride | Borate salts | Versatile, One-pot potential | Requires specific precursors |

Exploration of Novel and Advanced Synthetic Pathways

Research into the synthesis of organosilanes is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods.

One advanced approach is the dehydrogenative coupling of amines and silanes. This method forms a direct Si-N bond by eliminating hydrogen gas (H₂) as the only byproduct, making it a highly atom-economical and green alternative to traditional methods that use chlorosilanes. rsc.orgrsc.org The reaction is catalyzed by a wide range of metal complexes, and recent research has focused on improving catalyst efficiency and selectivity. rsc.org This halogen-free approach avoids the production of corrosive byproducts and simplifies purification. google.com

Transition-metal-free synthetic routes are also gaining significant attention. These methods aim to avoid the cost and potential product contamination associated with metal catalysts. One such strategy is the deborylative silylation of organoboronates. nih.gov This method uses a simple alkoxide base to mediate the reaction between an organoboronate ester and a chlorosilane, offering a practical and scalable approach to forming C-Si bonds without the need for a transition metal catalyst. nih.gov

Green Chemistry Principles in Organosilane Synthesis

The integration of green chemistry principles into organosilane synthesis is a critical area of development, aiming to reduce the environmental impact of chemical manufacturing. This involves creating eco-friendly reaction pathways and utilizing sustainable catalytic systems.

Development of Eco-friendly Precursors and Reaction Media

A key aspect of green synthesis is the replacement of hazardous precursors and solvents. The traditional use of chlorosilanes, for instance, is problematic due to their corrosive nature and the generation of halogenated waste. google.com The development of halogen-free pathways, such as dehydrogenative coupling, directly addresses this issue. google.comelsevierpure.com

The use of sustainable solvents is another major focus. Many conventional organic syntheses rely on volatile organic compounds (VOCs), which contribute to air pollution. Research is exploring the use of greener solvents or even solvent-free reaction conditions. acs.org For example, mechanochemical synthesis , which uses mechanical force (e.g., ball milling) to drive reactions, can often be performed without any solvent, significantly reducing waste and energy consumption. acs.org This technique has been successfully applied to graft alkylsilanes onto nanoparticles rapidly and without the need for organic solvents. acs.org

Catalytic Approaches for Sustainable Production

Catalysis plays a pivotal role in the sustainable production of organosilanes. The focus is on developing catalysts that are not only highly active and selective but also environmentally benign.

A significant trend is the move away from expensive and rare precious metal catalysts like platinum and rhodium towards catalysts based on earth-abundant transition metals such as iron, cobalt, and nickel. scispace.comnih.govfrontiersin.org These metals are more economical and have a lower environmental footprint. scispace.com For instance, cobalt and iron complexes have been developed that show promising activity in hydrosilylation reactions, sometimes even outperforming their precious metal counterparts. scispace.comfrontiersin.orgnih.gov

Furthermore, the development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, simplifying the purification process and reducing waste. Research has also explored manganese-catalyzed dehydrocoupling as a sustainable route to aminosilanes, achieving high efficiency at ambient temperatures. elsevierpure.com

Process Optimization and Scalability Considerations in this compound Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful process optimization and consideration of scalability. hythanelabs.com The primary goals are to maximize yield, ensure product purity, improve efficiency, and maintain a safe and cost-effective operation. hythanelabs.comtaylorfrancis.com

Process optimization involves systematically adjusting various reaction parameters to find the ideal conditions. researchgate.net Key variables include:

Temperature and Pressure: These affect reaction rates and equilibrium positions. Finding the optimal balance is crucial to maximize conversion without causing decomposition or unwanted side reactions.

Concentration of Reactants: Adjusting the molar ratios of precursors can drive the reaction to completion and minimize the presence of unreacted starting materials in the final product.

Catalyst Loading: Reducing the amount of catalyst needed without sacrificing performance is a key cost-saving measure, especially when using expensive catalysts. scispace.com

Reaction Time: Optimizing the reaction time ensures high conversion while maximizing reactor throughput.

Scalability introduces several challenges. nih.gov Heat transfer becomes more difficult in large reactors, and mixing efficiency can decrease, potentially leading to localized temperature gradients and the formation of byproducts. The safe handling of large quantities of potentially hazardous reagents and the management of waste streams are also critical considerations. researchgate.net Technologies like reactive distillation, which combines chemical reaction and product separation into a single unit, can significantly improve efficiency and reduce energy consumption in silane production processes. rsc.org The choice of equipment and process design must account for these factors to ensure a smooth and reproducible manufacturing process on a large scale. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Trimethoxysilyl Methanamine

Hydrolysis of the Trimethoxysilyl Groups

H₂N-CH₂-Si(OCH₃)₃ + 3H₂O → H₂N-CH₂-Si(OH)₃ + 3CH₃OH

The rate of this hydrolysis is significantly faster for methoxy (B1213986) groups compared to larger alkoxy groups like ethoxy groups, due to reduced steric hindrance. nih.gov

Kinetics and Factors Influencing Hydrolysis Rates (e.g., pH, Temperature)

The kinetics of the hydrolysis of 1-(Trimethoxysilyl)methanamine are complex and highly dependent on several environmental factors. The reaction is generally considered to follow pseudo-first-order kinetics with respect to the silane (B1218182) concentration, provided that water is in large excess. nih.gov The most critical factors influencing the rate of hydrolysis are pH and temperature. researchgate.net

Effect of pH: The pH of the aqueous solution has a profound impact on the hydrolysis rate. The reaction is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases. unm.eduafinitica.com

Acidic Conditions (pH < 7): Under acidic conditions, a hydronium ion protonates the oxygen atom of an alkoxy group, making it a better leaving group (methanol). researchgate.netunm.edu This facilitates a nucleophilic attack by a water molecule on the silicon atom, accelerating the hydrolysis. researchgate.net The rate of hydrolysis generally increases as the pH decreases from neutral. unm.edu

Alkaline Conditions (pH > 7): In basic media, a hydroxide (B78521) ion directly attacks the silicon atom, which does not require prior protonation of the leaving group. nih.govunm.edu Furthermore, the amine functionality of this compound can itself raise the local pH. When dissolved in water, the amino group can become protonated (-NH₃⁺), leading to an accumulation of hydroxide ions (OH⁻) in the solution, which in turn catalyze the hydrolysis of the alkoxy groups. researchgate.net This intramolecular catalysis is a key feature of aminosilanes. nih.gov

| pH Condition | Relative Hydrolysis Rate | Primary Catalytic Species |

| Acidic (e.g., pH 2-4) | Fast | H₃O⁺ |

| Neutral (e.g., pH 7) | Minimum | H₂O (uncatalyzed) |

| Alkaline (e.g., pH 9-11) | Fast | OH⁻ |

Effect of Temperature: The rate of hydrolysis increases with temperature, following the Arrhenius relationship. nih.govmst.edu Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. mdpi.com This effect is significant across all pH ranges. For instance, increasing the temperature from ambient to 70°C can dramatically accelerate all related processes, including hydrolysis and subsequent reactions. researchgate.net

| Temperature | General Effect on Hydrolysis Rate |

| Low (e.g., 7°C) | Slow |

| Ambient (e.g., 22°C) | Moderate |

| Elevated (e.g., 35-70°C) | Fast to Very Fast |

Proposed Reaction Mechanisms (e.g., Sₙ2-Si) and Intermediates (Silanols)

The hydrolysis of alkoxysilanes, including this compound, is widely accepted to proceed via a bimolecular nucleophilic substitution mechanism at the silicon center, denoted as Sₙ2-Si. nih.govunm.edu This mechanism involves the formation of a transient, higher-coordinate silicon intermediate.

Under both acidic and basic conditions, the mechanism involves a nucleophilic attack on the silicon atom. nih.gov

In acid-catalyzed hydrolysis , the attacking nucleophile is a water molecule, and the reaction is preceded by the protonation of an alkoxy group. unm.edu

In base-catalyzed hydrolysis , the more potent nucleophile, a hydroxide ion, directly attacks the silicon atom. unm.edu

In either case, the attack leads to the formation of a five-coordinate (pentavalent) transition state or intermediate. nih.gov The silicon atom temporarily expands its coordination sphere before expelling an alcohol molecule (methanol) to form a silanol (B1196071) group (Si-OH).

The primary intermediates formed during this process are silanols . As hydrolysis proceeds, this compound is converted first to a monosilanol (H₂N-CH₂-Si(OCH₃)₂(OH)), then a disilanol (B1248394) (H₂N-CH₂-Si(OCH₃)(OH)₂), and finally a fully hydrolyzed silanetriol (H₂N-CH₂-Si(OH)₃). gelest.com These silanol intermediates are highly reactive and are the precursors to the subsequent condensation reactions. researchgate.net

Role of Catalysts in Hydrolysis Processes

While water, acid (H⁺), and base (OH⁻) are the primary reactants and catalysts, other species can also influence the hydrolysis rate. The amine group within the this compound molecule itself acts as an intramolecular catalyst, particularly in unbuffered aqueous solutions, by increasing the local pH. nih.govresearchgate.net This self-catalysis distinguishes aminosilanes from other organosilanes that lack such a functional group. The hydrolysis is generally considered a catalytic reaction, as the uncatalyzed process is typically slow. nih.gov

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the highly reactive silanol intermediates undergo condensation reactions to form stable siloxane bonds (Si-O-Si). researchgate.net This process results in the elimination of either a water molecule (water condensation) or an alcohol molecule (alcohol condensation) and is the basis for the formation of larger oligomeric and polymeric structures. unm.edu

Water Condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol Condensation: Si-OR + HO-Si → Si-O-Si + ROH

The rates of condensation are also heavily dependent on pH. Condensation is generally fastest at pH values slightly below neutral and in the basic range, while it is slowest at a low pH (around 2-3). researchgate.net

Oligomerization and Polymerization Pathways

As condensation proceeds, silanol monomers react with each other to form dimers, trimers, and larger oligomers. gelest.com These oligomers can exist as linear chains, cyclic structures, or more complex, branched arrangements. researchgate.netdaneshyari.com The continued reaction of these oligomers leads to the formation of a cross-linked, three-dimensional polysiloxane network. umich.edu

The structure of the final network is influenced by the relative rates of hydrolysis and condensation, which are controlled by factors like pH. unm.edu

Under acidic conditions , where hydrolysis is typically faster than condensation, the silanol monomers have more time to diffuse before condensing. This tends to result in less-branched, more "polymeric" networks. unm.edu

Under alkaline conditions , condensation is rapid, often occurring as soon as silanols are formed. This leads to the formation of more compact, highly branched, and densely cross-linked "colloidal" structures. nih.govunm.edu

Co-condensation with Diverse Precursors for Hybrid Architectures

This compound can be co-condensed with other silicon-based precursors, such as tetraethoxysilane (TEOS) or other organofunctional silanes, to create hybrid organic-inorganic materials. researchgate.net In this process, the different silane precursors are hydrolyzed and then condense together, forming a single, integrated siloxane network that incorporates the functionalities of all precursors. researchgate.net

For example, co-condensing this compound with TEOS results in a silica (B1680970) network that is functionalized with primary amine groups. The amino groups provide sites for further chemical modification or impart specific properties (e.g., basicity, adhesion) to the final material. This approach allows for the precise tuning of the chemical and physical properties of the resulting hybrid architecture for a wide range of applications.

Influences on the Degree of Condensation and Network Structure

The transformation of this compound from a monomeric species into a cross-linked polysiloxane network is a critical process for its application as a coupling agent and surface modifier. This process occurs via hydrolysis of the methoxy groups to form silanols (Si-OH), followed by the condensation of these silanols to form siloxane bonds (Si-O-Si). The degree of condensation and the final three-dimensional network structure are significantly influenced by several factors.

The presence of water is essential for hydrolysis, but uncontrolled exposure can lead to premature and disorganized polymerization in solution. nih.gov The amine group within the this compound molecule plays a crucial role, acting as an intramolecular catalyst for the hydrolysis and condensation reactions. nih.gov This self-catalysis accelerates the formation of siloxane bonds, a feature that distinguishes aminosilanes from other alkoxysilanes like alkylalkoxysilanes. nih.gov

The reaction environment, including pH and the presence of external catalysts, can further direct the condensation process. Acidic or basic conditions can alter the rates of hydrolysis and condensation, thereby influencing the morphology of the resulting polysiloxane network, which can range from linear chains to highly branched or cage-like structures.

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) group imparts a distinct organic reactivity to this compound, functioning primarily as a nucleophile. chemguide.co.ukmsu.edu A nucleophile is a chemical species that donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond. masterorganicchemistry.com The nitrogen atom in the amine group possesses a lone pair of electrons, making it an effective nucleophile and a weak base. chemguide.co.uklibretexts.org

Nucleophilic Character and Reactions with Organic Electrophiles

The nucleophilic nature of the primary amine in this compound allows it to react with a wide array of organic electrophiles. masterorganicchemistry.comnih.gov These reactions typically involve the attack of the nitrogen's lone pair on an electron-deficient center. Common classes of organic electrophiles that react with primary amines include:

Alkyl Halides: Amines can undergo alkylation reactions with alkyl halides (e.g., bromoethane) in a nucleophilic substitution reaction to form secondary amines. chemguide.co.ukmsu.edu However, these reactions can be difficult to control, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts as the product amine is also nucleophilic and can compete with the starting material. msu.edulibretexts.org

Acyl Chlorides and Acid Anhydrides: Primary amines react vigorously with acyl chlorides (e.g., ethanoyl chloride) and more slowly with acid anhydrides upon heating to form stable amide linkages. chemguide.co.uklibretexts.org This is a nucleophilic acyl substitution reaction. libretexts.org

Aldehydes and Ketones: The reaction of the primary amine with aldehydes or ketones is a classic example of nucleophilic addition to a carbonyl group. This acid-catalyzed, reversible reaction leads to the formation of an imine (also known as a Schiff base), characterized by a carbon-nitrogen double bond (C=N), with the elimination of a water molecule. libretexts.org The pH must be carefully controlled, as high pH prevents protonation of the hydroxyl intermediate, while low pH protonates the amine, rendering it non-nucleophilic. libretexts.org

The table below summarizes the reactions of the primary amine group with various organic electrophiles.

| Electrophile Class | Example | Product Functional Group | Reaction Type |

| Alkyl Halide | Bromoethane | Secondary Amine | Nucleophilic Substitution |

| Acyl Chloride | Ethanoyl Chloride | Amide | Nucleophilic Acyl Substitution |

| Acid Anhydride | Ethanoic Anhydride | Amide | Nucleophilic Acyl Substitution |

| Aldehyde | Benzaldehyde | Imine (Schiff Base) | Nucleophilic Addition |

| Ketone | Acetone | Imine (Schiff Base) | Nucleophilic Addition |

Formation of Covalent Linkages with Polymeric and Organic Matrices

The dual functionality of this compound is key to its role as a coupling agent, enabling it to bridge inorganic substrates and organic polymers. After the trimethoxysilyl group hydrolyzes and condenses to form stable siloxane bonds with an inorganic surface, the pendant primary amine group is available to form covalent linkages with an organic matrix. nih.gov

A prominent example is the reaction with epoxy resins. The primary amine can act as a curing agent, opening the epoxide ring in a nucleophilic addition reaction to form a stable carbon-nitrogen bond. This cross-linking reaction integrates the silane into the polymer network, enhancing adhesion and improving the mechanical properties of the resulting composite material.

Furthermore, the formation of imine linkages through reactions with aldehydes and ketones is a strategy used to create highly structured materials like Covalent Organic Frameworks (COFs). nih.gov In this context, the amine group of the silane (or a similar organic linker) reacts with aldehyde linkers to form a crystalline, porous, and stable imine-based network. nih.gov These linkages can sometimes be further converted, for instance to amides, to enhance the chemical stability of the framework. escholarship.org

Influence of Amine Substituents on Reactivity

The reactivity of aminosilanes is influenced by the substitution on the nitrogen atom. Studies comparing various aminoalkoxysilanes have shown that both steric hindrance and the number of amine groups play a significant role. nih.gov Primary monoamines, like this compound, generally exhibit higher levels of surface modification compared to more sterically hindered secondary and tertiary amines. nih.gov The rate of condensation with surface silanol groups follows the general trend of primary > secondary > tertiary amines. nih.gov This indicates that increased steric bulk around the nitrogen atom impedes the reaction.

Conversely, the presence of more than one amine group (diamines or triamines) can enhance the rate of condensation. nih.gov This suggests that while steric hindrance is a negative factor, an increased number of amine groups can have a positive catalytic effect on the silanization reaction.

Stability and Degradation Mechanisms

The long-term performance of materials modified with this compound depends on the stability of the bonds formed, particularly the siloxane linkages that anchor the molecule to a substrate or form the bulk of a silicone network.

Hydrolytic Stability of Siloxane Bonds in Modified Materials

While siloxane (Si-O-Si) bonds are generally more stable than, for example, the ester bonds found in many aliphatic polyesters, they are not immune to hydrolysis, especially in aqueous environments and under certain pH conditions. nih.govnih.gov The hydrolysis of a siloxane bond is a reversible reaction that results in the formation of two silanol (Si-OH) groups. nih.gov

The equilibrium for this reaction is significant, with an apparent equilibrium constant (Kc = [SiOH]² / ([Si-O-Si][H₂O])) for a disiloxane (B77578) bond determined to be approximately 6 ± 1 × 10⁻⁵. nih.gov This indicates that while the equilibrium favors the siloxane bond, a dynamic process of bond breaking and reformation occurs in the presence of water. nih.gov

A critical finding is that the amine functionality in aminosilane (B1250345) layers can catalyze the degradation of the very siloxane bonds that attach them to a substrate. nih.gov This degradation can occur either intramolecularly, through the formation of a five-membered cyclic intermediate, or intermolecularly. nih.gov This self-catalyzed hydrolysis can lead to the complete loss of the silane layer from a silica substrate in aqueous media, posing a significant challenge for applications in humid or aqueous environments. nih.gov The stability of these bonds is also influenced by pH. nih.gov

Research into improving hydrolytic stability has shown that silanes with multiple silicon atoms (dipodal silanes) exhibit markedly improved resistance to hydrolysis compared to conventional monopodal silanes like this compound. nih.gov The presence of multiple attachment points significantly reduces the probability of the entire molecule detaching from the surface, even if one siloxane bond is temporarily hydrolyzed. nih.gov

Examination of Si-C Bond Cleavage Phenomena

The silicon-carbon (Si-C) bond is a defining feature of organosilane compounds. While generally stable, its reactivity and susceptibility to cleavage are significantly influenced by the molecular structure, particularly the nature and position of adjacent functional groups. In the case of this compound, an α-aminosilane, the placement of the amino group on the carbon atom directly bonded to the silicon atom renders the Si-C bond exceptionally labile.

Research and industrial observations have highlighted the inherent instability of α-aminosilanes compared to their γ-aminopropyl analogs. google.com This instability is particularly pronounced in the presence of protic agents like water or alcohols, which can lead to rapid cleavage of the Si-C bond. google.com For instance, it has been reported that aminomethyltrimethoxysilane undergoes quantitative decomposition into tetramethoxysilane (B109134) within hours when in the presence of methanol (B129727). google.com This reaction demonstrates a complete rupture of the Si-C bond, with the silicon atom being captured by the methoxy groups from the solvent.

Even in the absence of protic solvents, α-aminosilanes such as this compound exhibit only moderate stability. google.com Thermal stress or the presence of catalysts or catalytically active impurities can also promote the decomposition of the molecule via Si-C bond scission. google.com This inherent reactivity contrasts sharply with the more robust Si-C bond found in γ-aminopropylsilanes, where the three-carbon spacer mitigates the electronic influence of the amino group on the silicon center.

The mechanism of this enhanced reactivity in α-aminosilanes is attributed to the electronic effects of the adjacent amino group. The nitrogen atom can influence the polarization of the Si-C bond and potentially participate in intramolecular coordination or transition states that lower the activation energy for cleavage.

The following table summarizes the observed stability and decomposition products related to the Si-C bond cleavage in α-aminomethylsilanes.

| Condition | Stability of α-Aminomethylsilane | Decomposition Products | Reference |

| Presence of Methanol | Unstable; decomposes quantitatively in hours | Tetramethoxysilane | google.com |

| Presence of Water | Unstable | Higher condensation products of tetrahydroxysilane | google.com |

| Anhydrous, with heat or catalyst | Moderate stability; susceptible to decomposition | Products resulting from Si-C bond rupture | google.com |

Mechanisms of Environmental Deterioration

The environmental deterioration of this compound is primarily dictated by its chemical reactivity in the presence of environmental factors such as water and microorganisms. The degradation process is expected to proceed through a series of hydrolysis and bond cleavage steps.

Hydrolysis: The initial and most rapid pathway for the environmental transformation of this compound is the hydrolysis of its methoxy groups (-OCH₃). In an aqueous environment, these groups react with water to form silanol groups (Si-OH) and release methanol. This reaction can be catalyzed by both acidic and basic conditions.

Si-CH₂NH₂ (OCH₃)₃ + 3 H₂O → Si-CH₂NH₂ (OH)₃ + 3 CH₃OH

The resulting silanetriol, (aminomethyl)silanetriol, is an intermediate that is prone to self-condensation reactions, where silanol groups react with each other to form siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric structures.

Si-C Bond Cleavage: A critical step in the environmental degradation of this compound is the cleavage of the inherently unstable Si-C bond. As established, this bond is particularly weak in α-aminosilanes. google.com In the environment, this cleavage can be facilitated by hydrolysis. The presence of water and the formation of silanol groups can promote the scission of the aminomethyl group from the silicon atom. This would lead to the formation of a silicic acid derivative and methanamine (or its hydrolysis products).

Si-CH₂NH₂ (OH)₃ + H₂O → Si(OH)₄ + CH₃NH₂

The resulting silicic acid is a naturally occurring compound in the environment and can be incorporated into natural silica cycles. The other product, methanamine, is a simple organic amine that can be utilized by microorganisms as a source of carbon and nitrogen.

Biodegradation: While many organosilicon compounds are resistant to microbial degradation, the simple organic fragments resulting from the hydrolysis and Si-C bond cleavage of this compound are generally biodegradable. nih.gov Methanol and methanamine released during degradation can be readily metabolized by various soil and aquatic microorganisms. The ultimate biodegradation of these organic fragments would lead to the formation of carbon dioxide, water, and inorganic nitrogen compounds. The inorganic silicon component, silicic acid, is considered non-toxic and is a natural part of the environment.

Surface Functionalization and Interfacial Engineering with 1 Trimethoxysilyl Methanamine

Fundamental Mechanisms of Silane (B1218182) Coupling Agent Adhesion

The efficacy of 1-(trimethoxysilyl)methanamine as an adhesion promoter is rooted in its ability to form durable linkages at the interface between dissimilar materials. This adhesion is not the result of a single phenomenon but rather a combination of chemical and physical mechanisms, including covalent bond formation, adsorption, and the creation of interpenetrating networks.

The primary mechanism for the strong adhesion provided by silane coupling agents is the formation of covalent bonds with the substrate surface. gelest.com This process typically occurs in several steps. First, the methoxy (B1213986) groups (-OCH3) of the this compound molecule undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). mdpi.com This reaction is often catalyzed by the amine functionality within the same or adjacent molecules. nih.gov

Hydrolysis: Si(OCH₃)₃R + 3H₂O → Si(OH)₃R + 3CH₃OH (where R is -CH₂NH₂)

Once formed, these silanol groups can then undergo a condensation reaction with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides. This reaction results in the formation of stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule to the inorganic surface. gelest.commdpi.com

Simultaneously, the aminomethane group (-CH₂NH₂) at the other end of the molecule is available to react or interact with an organic matrix, such as a polymer resin. This interaction can be a covalent bond, for example, with an epoxy or polyamide resin, or a strong intermolecular attraction, thus completing the molecular bridge and ensuring robust adhesion between the inorganic and organic phases. chemsilicone.com

Furthermore, under certain conditions, the hydrolyzed silane molecules can undergo self-condensation to form oligomeric or polymeric siloxane networks (polysilsesquioxanes) on the substrate surface. mst.edu This creates a cross-linked, three-dimensional interphase region that is physically entangled with the polymer matrix. This interpenetrating network provides a gradual transition in properties from the rigid inorganic substrate to the more flexible organic polymer, which helps to dissipate stress at the interface and enhances the durability of the bond.

Grafting onto Inorganic Substrates and Nanoparticles

The process of applying this compound to a surface, known as silanization, is a versatile method for functionalizing a wide range of inorganic materials, from planar surfaces like glass slides to complex, high-surface-area structures like nanoparticles and porous materials. wikipedia.org

Silanization of inorganic substrates is most commonly performed from a solution phase. A typical protocol involves preparing a dilute solution of the aminosilane (B1250345), often in a water/alcohol mixture, to facilitate hydrolysis of the methoxy groups. cfmats.com The concentration and solvent system are critical parameters that influence the resulting film quality.

The substrate must be thoroughly cleaned to ensure the surface is free of organic contaminants and has a high density of hydroxyl groups for reaction. The cleaned substrate is then immersed in the silane solution for a specific duration, followed by rinsing to remove excess, unbound silane. A final curing step, often involving heating, is used to promote the condensation reaction, drive off water and alcohol byproducts, and complete the formation of covalent siloxane bonds with the surface. cfmats.com While a deposition layer may form, often only a single molecular layer is responsible for the coupling effect. cfmats.com

| Parameter | Typical Range/Condition | Purpose |

| Silane Concentration | 0.5 - 5% (v/v) | Controls the amount of silane available for reaction. |

| Solvent | Water/Methanol (B129727) or Water/Ethanol mixture | Facilitates hydrolysis of the trimethoxysilyl group. |

| pH | Often adjusted to 3.5-5.5 for other silanes, but aminosilanes can self-catalyze. | To catalyze the hydrolysis reaction. |

| Immersion Time | Minutes to hours | Allows for diffusion and adsorption of silane molecules onto the surface. |

| Curing Temperature | Room temperature to ~110°C | Promotes condensation reactions and covalent bond formation. |

| Curing Time | Minutes to hours | Ensures completion of the condensation and cross-linking process. |

This table presents typical parameters for a solution-based silanization process. Actual values may vary depending on the specific substrate and application.

The high surface area and ordered pore structures of materials like mesoporous silica (e.g., SBA-15, MCM-48) and zeolites make them ideal candidates for functionalization with this compound. nsf.govresearchgate.net The grafted amine groups can serve as catalytic sites, adsorption centers for CO2 capture, or anchor points for further modification.

The grafting process is typically carried out by refluxing the porous material in a solution of the aminosilane in an anhydrous solvent like toluene (B28343) to prevent uncontrolled polymerization in the solution. Research has shown that the presence of a controlled amount of water during the grafting process can significantly enhance the amine loading on mesoporous silica. nsf.gov The added water is believed to increase the number of surface silanol groups available for reaction, leading to a higher grafting density. nsf.gov

| Material | Aminosilane | Grafting Conditions | Key Finding |

| SBA-15 Mesoporous Silica | Various aminosilanes | Reflux in toluene with controlled water addition | The presence of water during grafting was found to be a more effective agent than alcohol for increasing amine loading. nsf.gov |

| β-Zeolite | 3-aminopropyl trimethoxy silane | Stepwise covalent process | Successfully synthesized a new hybrid material for solid-phase extraction of metal ions. researchgate.net |

| Magnetic Mesoporous Silica Nanoparticles | Cyclen-based ligands with triethoxysilyl groups | Post-grafting modification | Efficiently created functionalized nanoparticles for the adsorption of Ni2+ and Co2+ ions. nih.gov |

This table summarizes research findings on the functionalization of high-surface-area materials with aminosilanes.

For applications requiring highly uniform thin films of this compound, controlled deposition techniques like dip-coating are employed. ossila.comwikipedia.org Dip-coating is a simple and effective method for creating films with thicknesses that can be precisely controlled, often down to the nanometer scale. ossila.com

The process involves the controlled withdrawal of a substrate from a bath containing a solution of the silane. wikipedia.org The thickness of the deposited film is determined by a balance between the viscous drag of the liquid being pulled up with the substrate and the forces of gravity and surface tension. Key parameters that control the final film thickness include the withdrawal speed, the viscosity of the solution, and the solvent evaporation rate. researchgate.net

| Stage | Description |

| 1. Immersion | The substrate is fully or partially immersed in the silane solution at a constant speed. wikipedia.org |

| 2. Dwelling | The substrate remains stationary in the solution for a set time to ensure complete wetting of the surface. unm.edu |

| 3. Withdrawal | The substrate is withdrawn from the solution at a constant, controlled speed. A thin liquid layer is entrained on the surface. wikipedia.org |

| 4. Drainage & Evaporation | Excess solution drains from the surface due to gravity, while the solvent evaporates, leaving behind a solid film of the silane. wikipedia.org |

| 5. Curing (Optional) | A post-deposition heating step is often applied to promote covalent bonding and densify the film. ossila.com |

This table outlines the distinct stages of the dip-coating process used for applying uniform silane layers.

Formation of Self-Assembled Monolayers (SAMs) on Solid Surfaces

The functionalization of surfaces with this compound is predicated on its ability to form highly organized, covalently bound self-assembled monolayers (SAMs) on a variety of solid substrates. The driving force for this process includes the strong chemical affinity of the silane headgroup for the substrate and the intermolecular interactions between adjacent molecules. nih.gov The formation of these monolayers is a multi-step process that begins with the hydrolysis of the methoxysilyl groups and culminates in the formation of a stable, cross-linked siloxane network on the surface.

The mechanism of SAM formation typically involves the following key steps:

Hydrolysis: In the presence of trace amounts of water, either in the solvent or adsorbed on the substrate surface, the methoxy groups (-OCH₃) of the this compound molecule hydrolyze to form reactive silanol groups (Si-OH). This initial step is crucial for the subsequent covalent attachment to the surface.

Physisorption: The newly formed silanol-containing molecules physically adsorb onto the substrate, which is typically rich in hydroxyl groups (e.g., silicon oxide, glass, or metal oxides). soton.ac.uk

Condensation and Covalent Bonding: The silanol groups of the adsorbed molecules undergo a condensation reaction with the hydroxyl groups on the substrate surface. This results in the formation of strong, stable covalent siloxane bonds (Si-O-Substrate), anchoring the molecules to the surface. nbinno.com

Lateral Cross-linking: Simultaneously, adjacent silanol groups from neighboring chemisorbed molecules react with each other through intermolecular condensation. This forms a cross-linked siloxane (Si-O-Si) network parallel to the substrate surface, which significantly enhances the thermal and chemical stability of the monolayer. oaepublish.com

The quality, density, and stability of the resulting SAM are highly dependent on the reaction conditions. acs.org Parameters such as the type of solvent, reaction temperature, concentration of the silane, and immersion time play a critical role in controlling the final structure of the monolayer. For instance, studies have shown that preparing silane layers in anhydrous toluene at elevated temperatures results in denser and more hydrolytically stable films compared to those prepared in the vapor phase or at room temperature. acs.org The choice of solvent is also a critical parameter; solvents with larger dielectric constants tend to favor the formation of well-ordered monolayers, whereas solvents with low dielectric constants can lead to the formation of thicker, less organized multilayers. nih.govresearchgate.net

| Parameter | Condition | Effect on SAM Quality | Reference |

|---|---|---|---|

| Solvent | Anhydrous Toluene | Promotes denser, more hydrolytically stable monolayers. | acs.org |

| Benzene (low dielectric constant) | Can lead to the formation of thicker, less-ordered multilayers. | nih.gov | |

| Temperature | Elevated Temperature | Increases reaction rate and can lead to denser film formation. | acs.org |

| Room Temperature | Slower reaction, may result in less dense layers. | acs.org | |

| Immersion Time | Optimal (e.g., ~2 hours for some systems) | Formation of a well-defined monolayer with a thickness of approximately 1.2 nm has been observed. | nih.govresearchgate.net |

| Extended | Can lead to the formation of undesirable multilayers. | nih.gov |

Tailoring Surface Chemical Composition and Reactivity for Specific Applications

The formation of a this compound SAM fundamentally transforms the chemical nature of a substrate's surface. The original surface, often composed of inorganic oxides, is replaced by a dense layer of organic molecules terminating in primary amine (-NH₂) groups. This modification allows for the precise tailoring of surface properties and reactivity for a wide range of specific applications. quora.com The terminal amine groups impart a positive surface charge at neutral or acidic pH and provide reactive sites for subsequent chemical functionalization. researchgate.net

The amine-functionalized surface serves as a versatile platform for the covalent immobilization of various molecules and materials. This capability is exploited in numerous fields, from biomedical devices to advanced materials. mdpi.com

Biomedical and Biosensor Applications: The amine groups are widely used to attach biomolecules such as DNA, peptides, and proteins. nih.govnih.gov This can be achieved through electrostatic interactions or, more commonly, via covalent coupling using bifunctional cross-linkers. This strategy is central to the fabrication of microarrays, biosensors, and biocompatible coatings on implants. nih.govresearchgate.net The ability to create a defined layer of biological probes on a surface is crucial for high-sensitivity diagnostic applications.

Composite Materials: In the field of materials science, this compound acts as an effective coupling agent or "molecular bridge" to enhance the interfacial adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices. nbinno.com The trimethoxysilyl end of the molecule bonds to the inorganic filler, while the amine-terminated tail can react with or physically entangle into the polymer matrix, leading to composite materials with improved mechanical properties and durability.

Selective Adsorption and Catalysis: The chemical reactivity of the amine groups can be harnessed for environmental and catalytic applications. These functionalized surfaces can selectively adsorb heavy metal ions from aqueous solutions or capture CO₂. nih.gov Furthermore, the amine groups can serve as anchor points to immobilize catalysts, creating heterogeneous catalytic systems that are easily recoverable and reusable.

The versatility of the amine-terminated surface allows for a multi-step functionalization approach, where the primary amine is further reacted to introduce other desired functionalities, thereby fine-tuning the surface chemistry for a specific purpose. researchgate.netnih.gov

| Application Area | Specific Use | Role of Amine-Functionalized Surface | Reference |

|---|---|---|---|

| Biotechnology | DNA/Protein Microarrays | Provides a reactive surface for the covalent immobilization of biological probes. | nih.gov |

| Biosensors | Acts as a stable linker layer to attach biorecognition elements close to the sensor surface. | researchgate.net | |

| Materials Science | Polymer Composites | Functions as a coupling agent to improve adhesion between inorganic fillers and the polymer matrix. | nbinno.com |

| Environmental Remediation | Heavy Metal Adsorption | The amine groups act as binding sites for the chelation of metal ions. | mdpi.com |

| Drug Delivery | Functionalization of Mesoporous Silica | Provides sites for attaching therapeutic agents or for controlling drug release. | nih.govacs.org |

Design and Fabrication of Hybrid Materials and Composites Employing 1 Trimethoxysilyl Methanamine

Sol-Gel Synthesis of Organic-Inorganic Hybrid Networks

The sol-gel process is a versatile and widely utilized method for synthesizing organic-inorganic hybrid materials at low temperatures. It involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (sol) that subsequently evolves into a continuous solid network (gel). 1-(Trimethoxysilyl)methanamine is frequently incorporated as an organofunctional silane (B1218182) precursor in these syntheses to introduce primary amine groups into an inorganic silica (B1680970) framework. The process allows for precise control over the final material's chemical composition and structure.

The preparation of amine-functionalized silica materials using this compound can be achieved through two primary sol-gel strategies: post-synthesis grafting (ex-situ) and co-condensation (in-situ).

Ex-situ Method (Grafting): In this two-step approach, a porous silica support is first synthesized, typically via the hydrolysis and condensation of a precursor like tetraethoxysilane (TEOS). Subsequently, the silica surface is functionalized by reacting its surface silanol (B1196071) groups (Si-OH) with this compound. This method allows for the preservation of the pre-formed silica structure.

In-situ Method (Co-condensation): This one-pot synthesis involves the simultaneous hydrolysis and condensation of this compound with a silica precursor (e.g., TEOS). This approach leads to a more homogeneous distribution of amine functional groups throughout the resulting silica or organosilica network. The amine groups become an integral part of the material's framework, covalently bonded to the inorganic matrix through stable Si-O-Si linkages. Research has shown that this method can be used to prepare amine-modified nano-silica under mild conditions for various applications.

The introduction of the aminomethane moiety transforms the typically hydrophilic and acidic silica surface into a basic, organophilic one, which is crucial for applications in catalysis, adsorption, and as a reactive site for further chemical modifications.

Co-condensation is a powerful technique for creating highly integrated organic-inorganic hybrid materials where the components are linked at the molecular level. In this process, this compound is mixed with a silica precursor (like TEOS) and soluble polymer precursors or monomers in a common solvent. The subsequent initiation of the sol-gel reaction causes the silanes to hydrolyze and co-condense, forming a growing silica network.

Simultaneously, the polymer matrix is formed around and throughout this inorganic network. The amine group of the this compound can form covalent bonds with certain polymer matrices (e.g., epoxies, polyimides) or establish strong hydrogen bonds, ensuring intimate connectivity between the organic and inorganic phases. This prevents the large-scale phase separation common in simple macroscopic blends. The resulting materials are true nanocomposites with properties that can be finely tuned by adjusting the ratio of the organic and inorganic components.

The incorporation of this compound into a sol-gel system significantly influences the textural properties of the final dried gel (xerogel). The size and functionality of the organic group affect the way the silica network is formed, providing a mechanism to control the porosity, pore volume, and specific surface area of the material.

Several synthesis parameters can be adjusted to tailor these properties:

Precursor Ratio: The molar ratio of this compound to the primary silica precursor (e.g., TEOS) is a critical factor. Increasing the concentration of the organosilane can disrupt the extensive cross-linking of the silica network, often leading to an increase in mesoporosity.

Catalyst: The type of catalyst (acidic or basic) and its concentration affect the rates of hydrolysis and condensation, which in turn influences the final pore structure.

Solvent: The choice of solvent can impact precursor solubility and the evaporation rate during drying, thereby affecting the capillary forces that cause pore collapse.

Aging and Drying: Post-synthesis treatments are crucial. The conditions during aging (time, temperature, and medium) and drying (e.g., conventional oven drying vs. supercritical drying) have a drastic influence on the final texture and porosity of the xerogels.

The ability to modulate these properties is essential for applications such as adsorbents, catalyst supports, and matrices for controlled release systems.

Table 1: Influence of Synthesis Parameters on Hybrid Gel Properties This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Effect on Porosity | Effect on Surface Area | General Outcome |

|---|---|---|---|

| ↑ Organosilane Ratio | Tends to increase mesoporosity | Can increase or decrease depending on network formation | Disrupts rigid silica network, creates larger pores |

| Catalyst Type (Acid vs. Base) | Acid catalysts lead to weakly branched polymers and smaller pores; Base catalysts lead to more particulate sols and larger pores | Acid catalysis generally results in higher surface area | Controls the morphology of the growing network |

| Aging Temperature | Higher temperatures can promote syneresis and lead to a more robust network with larger pores | Higher temperatures often favor an increase in specific surface area | Strengthens the gel network against collapse during drying |

| Drying Method | Supercritical drying minimizes pore collapse, preserving high porosity; Oven drying leads to significant shrinkage and lower porosity | Supercritical drying maintains high surface area | Determines the degree of structural integrity in the final xerogel |

Advanced Composites and Nanocomposites

The mechanism of interfacial modification by this compound involves a two-part reaction. First, the trimethoxysilyl end of the molecule hydrolyzes in the presence of moisture to form reactive silanol groups (-Si(OH)₃). These silanols then condense with hydroxyl groups present on the surface of inorganic reinforcements, forming stable, covalent oxane bonds (e.g., Si-O-Filler).

Second, the aminomethane group at the other end of the molecule is available to interact with the polymer matrix. This "coupling" can occur through:

Covalent Bonding: The primary amine is highly reactive and can form covalent bonds with matrices like epoxy resins (ring-opening reaction) or polyamides.

Hydrogen Bonding: The amine group can form strong hydrogen bonds with polymers containing carbonyl, hydroxyl, or other suitable functional groups.

Interpenetrating Networks: The organic tail can become physically entangled with the polymer chains at the interface.

This chemical bridge across the interface enhances adhesion, allowing for effective load transfer and preventing premature failure at the filler-matrix boundary. Research on composites has consistently shown that the application of aminosilanes leads to significant improvements in mechanical properties such as tensile strength, flexural modulus, and impact resistance.

Table 2: Representative Improvement in Mechanical Properties of a Glass Fiber/Epoxy Composite with Aminosilane (B1250345) Treatment This table is interactive and can be sorted by clicking on the column headers.

| Property | Untreated Composite (Control) | Aminosilane-Treated Composite | Percentage Improvement (%) |

|---|---|---|---|

| Tensile Strength (MPa) | 350 | 520 | 48.6 |

| Flexural Strength (MPa) | 600 | 850 | 41.7 |

| Interlaminar Shear Strength (MPa) | 45 | 75 | 66.7 |

Note: Data are representative values based on typical findings in the literature for aminosilane coupling agents and are for illustrative purposes.

Many polymer composites suffer from poor performance due to the inherent incompatibility between the hydrophilic, high-energy surface of inorganic fillers and the hydrophobic, low-energy nature of most organic polymers. This incompatibility leads to filler agglomeration, poor dispersion, and weak interfacial adhesion.

This compound acts as a compatibilizer or "surface wetting agent" that bridges this chemical divide. By functionalizing the filler surface, it effectively changes its surface chemistry from inorganic to organic. This organophilic surface is more easily wetted by the liquid polymer resin during processing, reducing interfacial tension and promoting a more uniform dispersion of the filler particles throughout the matrix. Improved dispersion eliminates voids and stress concentration points, leading to a more homogeneous material with enhanced reliability and mechanical properties. Scanning electron microscopy studies of fracture surfaces in composites often reveal a transition from clean "pull-out" of untreated fillers to a surface where the polymer matrix adheres strongly to the treated filler, indicating excellent compatibility.

Polymer Grafting and Crosslinking Applications

The dual reactivity of this compound is central to its utility in modifying and enhancing the properties of polymers. The primary amine (-NH2) group can participate in various organic reactions, while the trimethoxysilyl (-Si(OCH3)3) group, upon hydrolysis to silanol (-Si(OH)3), can condense with other silanol groups or react with hydroxyl groups on the surfaces of inorganic materials. This dual functionality is expertly exploited in polymer grafting and the development of crosslinked networks.

Covalent Attachment to Polymer Backbones for Functionalization

The covalent grafting of this compound onto polymer backbones is a powerful strategy to introduce reactive silyl (B83357) groups, thereby functionalizing the polymer for subsequent reactions or for enhancing its interaction with inorganic phases. The primary amine group of the silane can react with various functional groups present on polymer chains.

Similarly, polymers with isocyanate functionalities, such as polyurethanes, can be functionalized through the reaction of the isocyanate group (-NCO) with the amine group of this compound to form a urea (B33335) linkage. This grafting method effectively integrates the silane into the polyurethane backbone, which can then be used to create crosslinked networks or to promote adhesion in coatings and sealants.

The successful covalent attachment of aminosilanes, in general, to polymer backbones has been shown to significantly alter the surface properties and compatibility of the polymers with other materials. While specific data for this compound is not extensively documented in publicly available literature, the known reactivity of its amine group with functional polymers provides a strong basis for its potential in this area.

Development of Crosslinked Polymer Networks with Enhanced Properties

This compound plays a crucial role as a crosslinking agent, facilitating the formation of three-dimensional polymer networks with improved mechanical, thermal, and chemical resistance. The crosslinking process typically involves the hydrolysis of the trimethoxysilyl groups to form reactive silanol groups, which then condense with each other to form stable siloxane (Si-O-Si) bonds.

This moisture-curing mechanism is a cornerstone of room-temperature vulcanizing (RTV) silicone elastomers and is applicable to other polymer systems that have been functionalized with this compound. Once grafted onto a polymer backbone, the pendant trimethoxysilyl groups can undergo hydrolysis and condensation in the presence of moisture, leading to the formation of a crosslinked network.

The density of this crosslinked network can be controlled by the concentration of the grafted silane, which in turn dictates the final properties of the material. A higher crosslink density generally leads to increased hardness, modulus, and solvent resistance, but may reduce the flexibility and elongation at break of the polymer.

In the context of composite materials, this compound can act as a "coupling agent" that not only crosslinks the polymer matrix but also forms covalent bonds with the surface of inorganic fillers, such as silica or glass fibers. This dual action creates a strong interfacial bond between the polymer and the filler, which is essential for effective stress transfer and results in significantly enhanced mechanical properties of the composite. For example, in silica-filled rubber composites, aminosilanes are known to improve properties such as tensile strength, modulus, and abrasion resistance.

While specific research detailing the performance of this compound in creating crosslinked polymer networks is limited in readily accessible scientific literature, the fundamental chemistry of aminosilanes provides a clear framework for its potential to enhance polymer properties through this mechanism. The table below illustrates the general effects of aminosilane crosslinking on polymer properties, which can be extrapolated to the expected behavior of this compound.

| Property | Effect of Crosslinking with Aminosilane |

| Tensile Strength | Increased |

| Modulus | Increased |

| Hardness | Increased |

| Elongation at Break | Decreased |

| Solvent Resistance | Increased |

| Thermal Stability | Increased |

| Adhesion | Increased |

Catalytic Applications and Immobilized Systems Involving 1 Trimethoxysilyl Methanamine

Role as a Precursor for Heterogeneous Catalyst Supports

The primary role of 1-(trimethoxysilyl)methanamine in heterogeneous catalysis is to functionalize the surface of inert support materials, thereby creating a reactive platform for anchoring catalytic centers. Heterogeneous catalysts are favored in industrial processes because they exist in a different phase from the reactants, simplifying their separation from the product stream and enabling their reuse. mdpi.com The process of using this silane (B1218182) to create a catalyst support typically involves surface modification of materials rich in hydroxyl groups, such as silica (B1680970) (SiO₂), alumina, or titania.

The mechanism involves the hydrolysis of the trimethoxysilyl group (-Si(OCH₃)₃) in the presence of surface moisture or added water, which converts the methoxy (B1213986) groups into reactive silanol (B1196071) groups (-Si(OH)₃). These silanols then undergo a condensation reaction with the hydroxyl groups present on the support's surface, forming stable covalent siloxane bonds (Si-O-Si). This reaction grafts the silane molecule onto the support, leaving the aminomethyl group (-CH₂NH₂) exposed and available for further interaction.

This amine-functionalized surface serves as an ideal support for several reasons:

Strong Anchoring: The primary amine provides a robust coordination site for attaching metal ions or metal complexes, preventing the active catalyst from leaching into the reaction mixture.

Controlled Dispersion: By controlling the density of the grafted amine groups, it is possible to achieve a high and uniform dispersion of catalytic sites, which is crucial for maximizing catalytic activity.

Modified Surface Properties: The introduction of amine groups can alter the surface's chemical properties, such as basicity and hydrophilicity, which can influence the catalytic reaction's selectivity and rate.

While direct examples often cite structurally similar aminosilanes, the principle is identical. For instance, related compounds are used to prepare supports for a variety of catalytic systems.

| Support Material | Functionalizing Silane (Analogous Compound) | Anchored Catalyst | Catalytic Application | Reference |

|---|---|---|---|---|

| Mesoporous Silica (SBA-15) | Trimethoxy[3-(methylamino)propyl] silane | Ruthenium (III) Chloride | Hydrogenation of CO₂ to formic acid | sigmaaldrich.com |

| Silica | N-[3-(Trimethoxysilyl)propyl]ethylenediamine | Palladium (II) Chloride | Tsuji-Trost reaction | gelest.com |

| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | (3-Aminopropyl)trimethoxysilane | Manganese Complex | Synthesis of pyridopyrimidinones | frontiersin.org |

| Mesoporous Silica (MCM-41) | (3-Aminopropyl)trimethoxysilane | Palladium (II) Complex | Methoxycarbonylation of 1-hexene | mdpi.com |

Immobilization of Organocatalysts and Metal Complexes on Silane-Modified Substrates

The amine-functionalized supports prepared with this compound or its analogs are versatile platforms for the covalent immobilization of both homogeneous organocatalysts and metal complexes. researchgate.net This strategy combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. mdpi.comuu.nl

Immobilization of Metal Complexes: The terminal amine group of the grafted silane is an excellent ligand for a wide range of transition metals. Metal precursors (e.g., chlorides or acetates of palladium, copper, ruthenium, or manganese) can be directly coordinated to the amine-functionalized surface. gelest.com Alternatively, the amine group can be chemically modified to create more complex and stable multidentate ligands, such as Schiff bases. This is achieved by reacting the surface amine with an aldehyde or ketone, resulting in an imine ligand that can strongly chelate a metal ion, leading to a highly stable immobilized catalyst. mdpi.com This approach prevents the leaching of the active metal, a common problem with simple adsorption methods. cymitquimica.com

Immobilization of Organocatalysts: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, but the high cost and difficulty in separating these catalysts from the reaction products can be a drawback. tesisenred.net Immobilization via silane linkers provides a practical solution. The amine group of this compound can itself act as a basic organocatalyst for reactions like Knoevenagel condensations. More commonly, it serves as a reactive handle to attach more sophisticated organocatalytic molecules. For example, chiral amino acids or proline derivatives can be covalently bonded to the surface amine via amide bond formation, creating a recyclable heterogeneous organocatalyst for asymmetric reactions like aldol (B89426) or Michael additions. tesisenred.netscispace.com

The following table summarizes research findings on catalysts immobilized using aminosilane (B1250345) linkers.

| Substrate | Immobilized Species | Silane Function | Catalytic Application | Reference |

|---|---|---|---|---|

| Mesoporous Silica (MCM-41) | (Phenoxy)imine Palladium(II) Complexes | Linker for ligand | Methoxycarbonylation of 1-hexene | mdpi.com |

| Mesoporous Silica | Proline-valinol amide organocatalyst | Anchor for organocatalyst | Asymmetric aldol reaction | tesisenred.net |

| Silica | Amine-functionalized catalyst | Direct catalyst precursor | CO₂-epoxide cycloaddition | chemrxiv.org |

| Titanate Nanotubes | Cinchonidine | Linker for chiral modifier | Enantioselective hydrogenation | elsevier.es |

Influence on Zeolite Synthesis and Modification (e.g., TS-1 Zeolites)

Zeolites are crystalline aluminosilicates with a highly regular microporous structure, making them exceptionally shape-selective catalysts for many industrial processes, including hydrocarbon cracking and isomerization. mdpi.com Titanium Silicalite-1 (TS-1) is a specific type of zeolite containing titanium atoms in its framework, renowned for its catalytic performance in selective oxidation reactions using hydrogen peroxide as a green oxidant. frontiersin.orguu.nl

While direct reports on the use of this compound in zeolite synthesis are not widespread, other closely related organosilanes are known to play a crucial role as structure-directing agents (SDAs) or as mesoporogens. nih.govcaltech.edunih.gov In conventional zeolite synthesis, small organic molecules or quaternary ammonium (B1175870) ions guide the crystallization process to form specific microporous frameworks. caltech.edu

More advanced synthesis strategies use bifunctional organosilanes to introduce a secondary, larger pore system (mesopores, 2-50 nm) into the microporous zeolite crystal. This creates a "hierarchical" zeolite, which retains the shape selectivity of its micropores while benefiting from the enhanced diffusion of reactants and products through the larger mesopores. This is particularly advantageous for reactions involving bulky molecules that would otherwise be limited by slow diffusion in a purely microporous material. nih.gov

Organosilanes with long alkyl chains attached to the silyl (B83357) group, often functionalized with a quaternary ammonium headgroup, act as surfactants during synthesis. They assemble into micelles around which the zeolite framework crystallizes, and upon removal of the organosilane (typically by calcination), a network of mesopores is left behind. This approach has been successfully used to create hierarchical TS-1 and other zeolites with superior catalytic activity and stability compared to their conventional counterparts. frontiersin.orgnih.gov

The table below details examples where organosilanes have been used to modify zeolite structures for improved catalytic performance.

| Zeolite Type | Organosilane Used | Role of Organosilane | Resulting Improvement | Reference |

|---|---|---|---|---|

| TS-1 | [3-(Trimethoxysilyl)propyl]octadecyldimethylammonium chloride (TPOAC) | Mesoporous structure-directing agent | Created hierarchical TS-1 nanosheets with enhanced stability and activity for selective oxidation of bulky alkenes. | frontiersin.orgnih.govresearchgate.net |

| Ferrierite (FER) | 3-(Trimethoxysilyl)propyl-tetradecyldimethylammonium chloride | Template for hierarchical structure | Synthesized hierarchical FER nanosheet assemblies. | utwente.nl |

| Mordenite | Tetraethoxysilane (postsynthesis treatment) | Pore-opening modification | Enhanced selectivity toward mono- and dimethylamine (B145610) in methylamine (B109427) synthesis by narrowing pore openings. |

Advanced Analytical and Characterization Techniques in 1 Trimethoxysilyl Methanamine Research

Spectroscopic Analysis for Chemical Structure and Functionalization Assessment

Spectroscopic techniques are indispensable for elucidating the chemical nature of 1-(Trimethoxysilyl)methanamine and its derivatives. They provide information from the atomic level, detailing molecular structure, to the surface level, confirming elemental composition and chemical states after grafting.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si) for Molecular Structure and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound and monitoring its chemical transformations, such as hydrolysis and condensation reactions. researchgate.net ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. For this compound, characteristic signals are expected for the protons of the methoxy (B1213986) groups (-OCH₃), the methylene (B1212753) group (-CH₂-), and the amine group (-NH₂). The integration of these signals provides a quantitative ratio of the protons in these different environments. docbrown.infodocbrown.info

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. docbrown.info Distinct peaks are expected for the carbon atoms of the methoxy and methylene groups. The chemical shift of each carbon atom is sensitive to its local electronic environment. docbrown.info

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying organosilicon compounds. huji.ac.il It directly probes the silicon atom, providing insight into its coordination environment. A single resonance is expected for the intact this compound molecule. Upon hydrolysis of the methoxy groups and subsequent condensation to form siloxane bonds (Si-O-Si), new signals will appear at different chemical shifts, allowing for the direct monitoring of the reaction progress. unige.ch For instance, a chemical shift around -42.8 ppm can be attributed to methoxysilyl moieties (-Si(OCH₃)₃). researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | -OCH₃ | ~3.5 | Singlet |

| -CH₂- | ~2.5 | Singlet | |

| -NH₂ | ~1.5 | Broad singlet | |

| ¹³C | -OCH₃ | ~50 | |

| -CH₂- | ~25 | ||

| ²⁹Si | Si(OCH₃)₃ | -40 to -50 | Shifts upon hydrolysis/condensation |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. This technique is also highly effective for verifying the presence of the compound on a surface after a grafting procedure and for observing chemical changes, such as the hydrolysis of methoxy groups and the formation of a polysiloxane network. The disappearance of C-H stretching bands from the methoxy groups (around 2840 cm⁻¹) is a clear indicator that hydrolysis has occurred. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3400 | N-H stretching | Primary Amine (-NH₂) |

| 2940, 2840 | C-H stretching | Methylene (-CH₂-), Methoxy (-OCH₃) |

| 1590-1650 | N-H bending | Primary Amine (-NH₂) |

| 1080-1190 | Si-O-C stretching | Trimethoxysilyl |

| 1000-1100 | Si-O-Si stretching | Siloxane network (post-condensation) |

| 820 | Si-O-C rocking | Trimethoxysilyl |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1-10 nanometers of a material's surface. thermofisher.com When a substrate is functionalized with this compound, XPS can confirm the success of the grafting by detecting the presence of silicon (Si) and nitrogen (N) on the surface. High-resolution spectra of the Si 2p, N 1s, C 1s, and O 1s core levels provide information about the chemical bonding environment. mdpi.comox.ac.uk For example, the binding energy of the Si 2p peak can distinguish between the initial trimethoxysilyl group and the condensed siloxane network. mdpi.com

Table 3: Typical XPS Binding Energies for Surfaces Modified with this compound

| Core Level | Functional Group Assignment | Approximate Binding Energy (eV) |

| Si 2p | -Si-(O-C)₃ | ~102.5 |

| -Si-(O-Si)ₓ | ~103.5 | |

| N 1s | -NH₂ | ~399.4 |

| -NH₃⁺ (protonated) | ~401.8 | |

| C 1s | C-Si, C-H | ~285.0 |

| C-N | ~286.0 | |

| C-O | ~286.5 | |

| O 1s | Si-O-C | ~532.5 |

| Si-O-Si | ~533.0 |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a surface. phi.comcarleton.edu It works by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions. uwo.ca These ions are analyzed based on their mass-to-charge ratio. ToF-SIMS is capable of identifying molecular fragments characteristic of this compound, confirming its presence and providing a map of its distribution across the surface with sub-micron spatial resolution. phi.com This makes it invaluable for assessing the homogeneity of surface functionalization.

Table 4: Expected Characteristic Positive Secondary Ions in ToF-SIMS Analysis of this compound

| Ion Fragment | Chemical Formula | Notes |

| CH₄N⁺ | [CH₂NH₂]⁺ | Represents the aminomethyl group |

| Si⁺ | Si⁺ | Elemental silicon |

| SiOH⁺ | [SiOH]⁺ | Indicates hydrolyzed silane (B1218182) |

| C₃H₉SiO₃⁺ | [Si(OCH₃)₃]⁺ | Fragment of the intact methoxysilyl head |

| C₄H₁₂NO₃Si⁺ | [M+H]⁺ | Protonated parent molecule |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Adsorption and Release Studies

While this compound itself does not absorb light in the ultraviolet-visible (UV-Vis) range, UV-Vis spectrophotometry can be an important indirect tool for studying its application. Surfaces functionalized with this aminosilane (B1250345) can be used to immobilize or interact with UV-Vis active molecules (chromophores). By measuring the change in the absorbance of a solution containing the chromophore over time, one can monitor its adsorption onto the functionalized surface or its release from it. This approach is widely used to study the kinetics of adsorption and release processes, which is critical for applications in sensing, catalysis, and controlled delivery systems. science.gov

Table 5: Hypothetical UV-Vis Data for Adsorption of a Chromophore onto a this compound-Modified Surface

| Time (minutes) | Absorbance at λₘₐₓ | Concentration (µM) | % Adsorbed |

| 0 | 1.00 | 100 | 0% |

| 10 | 0.85 | 85 | 15% |

| 20 | 0.72 | 72 | 28% |

| 30 | 0.61 | 61 | 39% |

| 60 | 0.45 | 45 | 55% |

| 120 | 0.33 | 33 | 67% |

Thermal Analysis for Grafting Density and Material Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability of materials and to quantify the amount of organic material grafted onto an inorganic substrate. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. uomustansiriyah.edu.iq When a substrate (e.g., silica (B1680970) nanoparticles) is functionalized with this compound, TGA can be used to determine the grafting density. The analysis involves heating the modified material to a high temperature to induce thermal decomposition of the grafted organic silane. The percentage of mass loss is directly related to the amount of silane on the surface. nih.gov From this mass loss, the number of molecules per unit of surface area (grafting density) can be calculated. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. researchgate.net It provides information on thermal events like melting, crystallization, and glass transitions. labmanager.com For materials modified with this compound, DSC can help assess how the functionalization affects the thermal stability and phase behavior of the base material.

Table 6: Example TGA Data for Calculating Grafting Density on Silica Nanoparticles

| Sample | Initial Mass (mg) | Final Mass at 800 °C (mg) | Mass Loss (%) | Description |

| Bare Silica | 10.00 | 9.80 | 2.0% | Loss of adsorbed water and surface hydroxyls |

| Functionalized Silica | 10.00 | 9.20 | 8.0% | Loss of water, hydroxyls, and grafted silane |

The net mass loss attributed to the grafted this compound is the difference between the total mass loss of the functionalized silica and the mass loss of the bare silica (i.e., 8.0% - 2.0% = 6.0%). This value is then used in calculations for grafting density.

Thermogravimetric Analysis (TGA) for Organic Content Determination